molecular formula C11H13IO B8325884 5-(2-Iodophenyl)pentan-2-one

5-(2-Iodophenyl)pentan-2-one

Cat. No.: B8325884
M. Wt: 288.12 g/mol
InChI Key: TXQWDOAYRXEMFH-UHFFFAOYSA-N
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Description

5-(2-Iodophenyl)pentan-2-one is a valuable iodinated ketone compound designed for use as a key synthetic intermediate in advanced organic chemistry and drug discovery research. This molecule features a phenyl ring bearing an iodine substituent, a highly versatile functional group for constructing complex molecular architectures. The iodine moiety is an excellent handle for further structural elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling efficient carbon-carbon bond formation to create novel compound libraries . The ketone functional group is a classic electrophile, participating in a wide array of nucleophilic addition reactions with reagents like Grignard reagents, organolithiums, and hydride donors to form secondary alcohols, following a well-established two-step mechanism of nucleophilic attack followed by protonation . Furthermore, the alpha-protons to the carbonyl are acidic and can be deprotonated to form enolates, which are key intermediates in alpha-substitution reactions, including alpha-halogenation, providing additional sites for functionalization . The combination of these reactive features makes this compound a highly flexible building block, particularly useful for medicinal chemists synthesizing and screening novel bioactive molecules, such as indolin-2-one derivatives which have shown promising antitumor activities . This product is supplied as a high-purity material to ensure reproducible results in your experimental workflows. This compound is intended for research applications in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H13IO

Molecular Weight

288.12 g/mol

IUPAC Name

5-(2-iodophenyl)pentan-2-one

InChI

InChI=1S/C11H13IO/c1-9(13)5-4-7-10-6-2-3-8-11(10)12/h2-3,6,8H,4-5,7H2,1H3

InChI Key

TXQWDOAYRXEMFH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCC1=CC=CC=C1I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Amino-Substituted Derivatives
  • 5-(Diethylamino)pentan-2-one and 5-(Dipropylamino)pentan-2-one: Synthesized via nucleophilic substitution of 5-chloropentan-2-one with amines, these compounds exhibit lower yields (~20%) compared to iodinated analogs, likely due to steric hindrance from bulkier amine groups .
  • 5-(Ethyl(2-hydroxyethyl)amino)pentan-2-one: A key intermediate in hydroxychloroquine (HCQ) synthesis, this compound is produced via refluxing with 2-(ethylamino)ethanol, achieving high efficiency in continuous-flow systems. Its amino-alcohol substituent facilitates pharmaceutical applications but introduces challenges in protection-deprotection strategies .
Aryl-Substituted Derivatives
  • 5-Phenylpentan-2-one (CAS 2235-83-8): Lacking the iodine atom, this derivative is less reactive in cross-coupling reactions but serves as a simpler model for studying aryl ketone behavior. Its molecular weight (162.23 g/mol) is significantly lower than iodinated analogs, influencing solubility and volatility .
  • 3-(3,4-Dimethoxyphenyl)pentan-2-one (CAS 105638-31-1): Methoxy groups enhance electron density on the aromatic ring, contrasting with the electron-withdrawing iodine in 5-(2-Iodophenyl)pentan-2-one. This difference affects applications in catalysis and drug design, where electronic tuning is critical .
Heterocyclic Derivatives
  • 5-(Pyridin-4-yl)pentan-2-one : The pyridine ring introduces nitrogen-based coordination sites, enabling metal-catalyzed reactions. Yields (~38%) are comparable to iodinated ketones, but the heterocycle’s basicity alters solubility and stability profiles .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Key Substituent Reactivity Highlights Applications
This compound ~274.1 (estimated) 2-Iodophenyl Cross-coupling, nucleophilic substitution Pharmaceuticals, organic synthesis
5-Iodopentan-2-one 212.03 Iodo (linear chain) High yield (67–98%), versatile leaving group Intermediate for complex molecules
5-Phenylpentan-2-one 162.23 Phenyl Low reactivity, model compound Solvent, fragrance
5-(Ethyl(2-hydroxyethyl)amino)pentan-2-one 187.28 Amino-alcohol Pharmaceutical intermediate, combustible HCQ synthesis

Preparation Methods

Suzuki-Miyaura Coupling

While Suzuki couplings typically involve aryl boronic acids, analogous protocols for iodophenyl groups exist. A hypothetical route involves:

  • 5-Bromo-pentan-2-one reacting with 2-iodophenylboronic acid under Pd catalysis.

  • Challenges : 2-Iodophenylboronic acid’s instability and low reactivity necessitate optimized conditions (e.g., ligand selection, solvent systems).

Ullmann-Type Coupling

Copper-mediated coupling of 2-iodophenyl with 5-bromo-pentan-2-one could yield the target compound. Key parameters include:

ParameterTypical Conditions
CatalystCuI or Cu(OAc)₂
BaseK₂CO₃ or Cs₂CO₃
SolventDMF or DMSO
Temperature80–120°C

This method benefits from iodine’s reactivity in cross-couplings but requires careful optimization to avoid side reactions.

Grignard Reagents and Oxidation

Grignard additions to aryl aldehydes provide a classical pathway for ketone synthesis.

Alternative Approaches

To achieve the pentan-2-one structure, a Claisen-Schmidt condensation between 2-iodobenzaldehyde and a four-carbon ketone (e.g., butanone) could theoretically form the target. However, directing effects of iodine may hinder nucleophilic attack.

Experimental Data and Challenges

Reaction Optimization Table

From Source, photoredox β-C(sp³)–H arylation parameters for analogous substrates:

EntryCatalystBaseSolventYield (%)
1fac-Ir(ppy)₃Et₃NDMSO71
2Ir(ppy)₂(dtbbpy)PF₆Et₃NDMSO65

These conditions may inform iodophenyl coupling strategies.

Challenges

  • Steric Hindrance : Bulky Grignard reagents may limit regioselectivity.

  • Iodine Reactivity : Competing β-hydride elimination or side-couplings require inert atmospheres.

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 5-(2-Iodophenyl)pentan-2-one, and what reaction conditions optimize yield?

  • Methodological Answer : A high-yielding approach involves nucleophilic substitution of 5-chloropentan-2-one with iodide under reflux conditions. For example, in the synthesis of 5-iodopentan-2-one (a structural analog), iodination of 5-chloropentan-2-one using NaI in acetone at 60°C for 12 hours achieves moderate yields (~50%) . Alternative routes include coupling aryl iodides with ketone precursors via palladium-catalyzed cross-coupling, though this requires precise control of ligand systems and temperature.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral data should researchers expect?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential. The ketone carbonyl in this compound typically appears at δ ~207 ppm in 13C^{13}\text{C} NMR, while the iodophenyl group shows distinct aromatic signals (δ 7.2–8.0 ppm in 1H^{1}\text{H} NMR) . Mass spectrometry (MS) should confirm the molecular ion peak at m/z 274 (C11_{11}H13_{13}IO). Infrared (IR) spectroscopy will show a strong C=O stretch near 1700 cm1^{-1}.

Advanced Research Questions

Q. How can researchers address low yields in the alkylation of this compound intermediates?

  • Methodological Answer : Low yields (e.g., 20% in analogous amine alkylations ) often stem from steric hindrance or competing side reactions. Strategies include:

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Catalyst Screening : Phase-transfer catalysts like tetrabutylammonium iodide improve iodide accessibility.
  • Temperature Gradients : Stepwise heating (40°C → 80°C) minimizes decomposition.
  • Kinetic Monitoring : Use HPLC or GC-MS to identify intermediate bottlenecks .

Q. What strategies are employed to resolve contradictions in reported biological activities of iodinated ketones like this compound?

  • Methodological Answer : Discrepancies in bioactivity (e.g., biomarker correlations ) require:

  • Dose-Response Studies : Establish linear vs. nonlinear effects across concentrations.
  • Metabolic Pathway Mapping : Use isotopic labeling (e.g., 13C^{13}\text{C}-tracing) to track degradation products.
  • In Silico Modeling : Compare molecular docking results with experimental IC50_{50} values to validate target interactions.

Q. How is this compound utilized in multi-step syntheses of pharmaceuticals, such as antimalarials?

  • Methodological Answer : The ketone group in this compound serves as a reactive handle for condensation reactions. For example, in hydroxychloroquine synthesis, it can undergo reductive amination with ethylenediamine derivatives to form intermediates like 5-(ethylamino)pentan-2-one . Key steps include:

  • Protection/Deprotection Cycles : Use tert-butyldimethylsilyl (TBDMS) groups to shield reactive sites during iodination .
  • Catalytic Hydrogenation : Pd/C-mediated reduction ensures stereochemical control in final products.

Data Contradiction Analysis

Q. Why do analogous iodophenyl ketones exhibit divergent reactivity in cross-coupling reactions?

  • Methodological Answer : Steric and electronic factors influence reactivity. For instance:

  • Steric Effects : Ortho-substituted iodophenyl groups hinder transmetalation in Suzuki-Miyaura couplings.
  • Electronic Effects : Electron-withdrawing substituents (e.g., -NO2_2) on the aryl ring accelerate oxidative addition but may deactivate the catalyst.
  • Resolution : Computational DFT studies can predict reactivity trends, while adjusting ligand steric bulk (e.g., SPhos vs. XPhos) improves yields .

Experimental Design Considerations

Q. How should researchers design stability studies for this compound under varying pH and temperature?

  • Methodological Answer :

  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 1–3 months, monitoring degradation via LC-MS.
  • pH Profiling : Assess hydrolysis rates in buffers (pH 1–13) to identify labile bonds (e.g., C-I or ketone).
  • Light Sensitivity : UV-vis spectroscopy detects photoinduced dehalogenation, requiring amber glassware for storage .

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